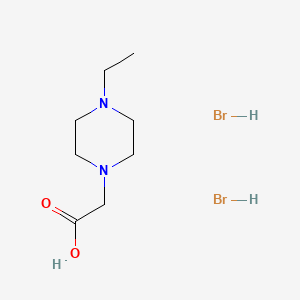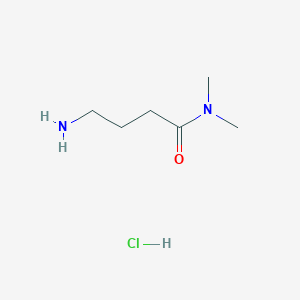![molecular formula C11H14ClN3O B1522206 3,3-Dimethyl-8-oxa-2,4,5-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),5,10,12-tetraene hydrochloride CAS No. 1208675-89-1](/img/structure/B1522206.png)
3,3-Dimethyl-8-oxa-2,4,5-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),5,10,12-tetraene hydrochloride
Overview
Description
3,3-Dimethyl-8-oxa-2,4,5-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),5,10,12-tetraene hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-Dimethyl-8-oxa-2,4,5-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),5,10,12-tetraene hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-8-oxa-2,4,5-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),5,10,12-tetraene hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallography and Structure Analysis
Studies in crystallography often focus on characterizing the structures of complex compounds, which is crucial for understanding their chemical behavior and potential applications. For example, the analysis of spirocyclic compounds and their phosphazene rings provides insights into their conformational properties, which are essential for developing materials with specific functionalities (Kumar & Swamy, 2001).
Supramolecular Chemistry
Research in supramolecular chemistry explores the assembly of molecules into larger structures with unique properties. A study on aza- and/or oxo-bridged calixarenes demonstrates the potential of these compounds in creating finely tuned cavities for molecular recognition, which can be applied in sensor technology, catalysis, and materials science (Wang & Yang, 2004).
Inorganic and Coordination Chemistry
The synthesis and characterization of multinuclear zinc(II) and chromium(III) complexes highlight the significance of metal-ligand interactions in developing catalysts and materials with desired chemical reactivities (Dinger & Scott, 2001); (Hubin et al., 2002). These studies pave the way for innovations in catalysis, including the polymerization of small molecules and the activation of organic substrates.
Energetic Materials
The construction of high-nitrogen content compounds for use in energetic materials shows the importance of structural design in achieving high performance and stability for applications in propellants and explosives (Wang et al., 2017).
Analytical Chemistry
The development of ion-selective electrodes based on specific ligand interactions demonstrates the role of chemical synthesis in advancing analytical techniques for detecting and quantifying metal ions in various samples (Mohamed, 2006).
properties
IUPAC Name |
1,1-dimethyl-2,4-dihydro-[1,2,4]triazolo[3,4-c][1,4]benzoxazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-11(2)13-12-10-7-15-9-6-4-3-5-8(9)14(10)11;/h3-6,13H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWGEKHCWBQDGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NN=C2N1C3=CC=CC=C3OC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-8-oxa-2,4,5-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),5,10,12-tetraene hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1522123.png)

![1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride](/img/structure/B1522128.png)




![2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride](/img/structure/B1522137.png)

![Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate](/img/structure/B1522141.png)
![2-[(Ethylamino)methyl]benzonitrile hydrochloride](/img/structure/B1522142.png)
![1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride](/img/structure/B1522144.png)

![1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B1522146.png)